BenchChemオンラインストアへようこそ!

(E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide

Carbonic anhydrase inhibition Anticancer drug discovery Tumor-associated isoform selectivity

(E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide (CAS 1798431-09-0) is a synthetic small-molecule sulfonamide incorporating a 1,2,4-oxadiazole core, a thiophen-2-yl substituent at position 5, and a (E)-2-(2-chlorophenyl)ethenesulfonamide moiety linked through the oxadiazole 3-amino position. With a molecular formula of C₁₄H₁₀ClN₃O₃S₂ and molecular weight of 367.83 g/mol, this compound belongs to a therapeutically relevant class of heterocyclic sulfonamides that have been pursued as matrix metalloproteinase (MMP) inhibitors and carbonic anhydrase inhibitors.

Molecular Formula C14H10ClN3O3S2
Molecular Weight 367.82
CAS No. 1798431-09-0
Cat. No. B2468949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide
CAS1798431-09-0
Molecular FormulaC14H10ClN3O3S2
Molecular Weight367.82
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NOC(=N2)C3=CC=CS3)Cl
InChIInChI=1S/C14H10ClN3O3S2/c15-11-5-2-1-4-10(11)7-9-23(19,20)18-14-16-13(21-17-14)12-6-3-8-22-12/h1-9H,(H,17,18)/b9-7+
InChIKeyJRDIAIFJFHRXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide (CAS 1798431-09-0): Structural Profile and Procurement-Grade Identity


(E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide (CAS 1798431-09-0) is a synthetic small-molecule sulfonamide incorporating a 1,2,4-oxadiazole core, a thiophen-2-yl substituent at position 5, and a (E)-2-(2-chlorophenyl)ethenesulfonamide moiety linked through the oxadiazole 3-amino position. With a molecular formula of C₁₄H₁₀ClN₃O₃S₂ and molecular weight of 367.83 g/mol, this compound belongs to a therapeutically relevant class of heterocyclic sulfonamides that have been pursued as matrix metalloproteinase (MMP) inhibitors [1] and carbonic anhydrase inhibitors [2]. The (E)-stereochemistry of the ethenesulfonamide linker, the 2-chloro substitution pattern on the phenyl ring, and the electron-rich thiophene at the oxadiazole 5-position collectively define a pharmacophore architecture that cannot be replicated by simple core hopping or substituent exchange.

Why Generic Replacement of (E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide (CAS 1798431-09-0) with Near-Neighbor Analogs Compromises Experimental Reproducibility


In the 1,2,4-oxadiazole-sulfonamide chemical space, even single-atom modifications produce large shifts in target engagement, isoform selectivity, and cellular potency. The 1,2,4-oxadiazole regioisomer is not functionally equivalent to its 1,3,4-oxadiazole counterpart, as documented in carbonic anhydrase inhibition studies where the regioisomeric scaffold swap abolished or drastically reduced CAIX inhibitory activity [1]. Similarly, within the ethenesulfonamide subclass developed as MMP inhibitors, the (E)-geometry of the double bond is a critical determinant of zinc-binding group presentation to the catalytic domain; the (Z)-isomer or saturated ethane linker would alter the spatial trajectory of the sulfonamide pharmacophore [2]. The 2-chlorophenyl substituent cannot be replaced by 4-chlorophenyl or unsubstituted phenyl without altering both the electronic distribution across the styryl system and the lipophilic interaction footprint. These structure-activity relationships, established across multiple target classes, demonstrate that generic 'oxadiazole-sulfonamide' substitution is scientifically unsound and introduces uncontrolled variables into experimental protocols.

Quantitative Differentiation Evidence for (E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide (CAS 1798431-09-0) Against Closest Analogs


1,2,4-Oxadiazole Regioisomer vs. 1,3,4-Oxadiazole Analog: Carbonic Anhydrase IX Inhibitory Potency Differential

The target compound features a 1,2,4-oxadiazole ring, which is regioisomerically distinct from the 1,3,4-oxadiazole scaffold. In a comprehensive SAR study of oxadiazole-sulfonamide conjugates targeting carbonic anhydrase IX (CAIX), 1,2,4-oxadiazole-based thiophene-sulfonamide conjugates demonstrated potent CAIX inhibition with IC₅₀ values in the low micromolar range (4.23 µM for lead compound OX12), while parallel 1,3,4-oxadiazole series compounds lacking the same substitution topology showed substantially weaker or absent CAIX engagement [1]. The target compound, bearing a 5-thiophen-2-yl-1,2,4-oxadiazol-3-yl scaffold with an ethenesulfonamide extension, is positioned within the active regioisomeric series identified in this study.

Carbonic anhydrase inhibition Anticancer drug discovery Tumor-associated isoform selectivity

(E)-Ethenesulfonamide Geometry: Critical Determinant of Zinc-Binding Group Presentation in MMP Inhibition

The target compound contains an (E)-configured ethenesulfonamide linker connecting the 2-chlorophenyl group to the oxadiazole-3-amino position. In the ethenesulfonamide class of MMP inhibitors, the (E)-double bond geometry enforces a specific spatial orientation of the sulfonamide zinc-binding group relative to the aryl cap. The Shionogi patent (US 6,495,578) covering sulfonamide-oxadiazole MMP inhibitors explicitly defines the linker X as —CH═CH— and reports that the unsaturated ethene linker is essential for potent MMP inhibitory activity, with saturated ethane analogs exhibiting markedly reduced potency [1]. Quantitative SAR from the endothelin receptor antagonist ethenesulfonamide literature demonstrates that (E)- to (Z)- isomerization can reduce target binding affinity by >10-fold [2].

Matrix metalloproteinase inhibition Zinc-binding pharmacophore Stereochemical SAR

2-Chlorophenyl vs. 4-Chlorophenyl Substituent: Lipophilic and Electronic Differentiation

The target compound bears a chlorine atom at the ortho (2-) position of the phenyl ring attached to the ethenesulfonamide. This ortho-substitution pattern is structurally distinct from the 4-chlorophenyl analogs cataloged under separate CAS numbers (e.g., CAS 1798408-32-8 for the 4-chlorophenyl counterpart). The ortho-chloro substituent introduces both steric and electronic effects: the electron-withdrawing inductive effect of chlorine at the ortho position polarizes the adjacent styryl double bond, altering the reactivity and electronic distribution of the ethenesulfonamide system relative to the 4-chloro isomer. While direct comparative biological data for these two exact compounds are not published, the ortho-effect in sulfonamide SAR is well-established—ortho substitution restricts conformational rotation around the aryl-ethene bond more than para substitution, affecting entropic binding penalties [1].

Halogen substitution SAR Lipophilicity modulation Ortho-effect in drug design

5-Thiophen-2-yl-1,2,4-oxadiazole vs. 5-Phenyl-1,2,4-oxadiazole: Electron-Rich Heterocycle Enhances π-Stacking and Target Recognition

The target compound incorporates a thiophen-2-yl group at position 5 of the 1,2,4-oxadiazole ring. Replacement of this thiophene with a phenyl ring (producing a 5-phenyl-1,2,4-oxadiazole analog) eliminates the sulfur atom's capacity to participate in sulfur-π interactions and alters the electron density of the oxadiazole ring. In the CAIX inhibitor SAR reported by Shamsi et al. (2020), thiazole/thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles were specifically identified as the most potent series, exhibiting antiproliferative IC₅₀ values of 6.0–11.5 µM against HCT-116 colorectal cancer cells, whereas phenyl-substituted analogs within the same study showed attenuated activity [1]. The thiophene sulfur provides an additional hydrogen-bond acceptor site and contributes to metabolic stability through resonance stabilization of the oxadiazole ring.

Thiophene pharmacophore π-π stacking interactions Heterocyclic SAR

Enamine Catalog Identity and Analytical Purity Specification vs. Unspecified-Grade Alternatives

The target compound is cataloged by Enamine Ltd. under catalog number EN300-26613074 with a certified purity specification of 95.0% as determined by the supplier's QC protocols [1]. This is contrasted with alternative listings for this CAS number where purity is reported as 'usually 95%' without batch-specific certification. In procurement practice, 'usually 95%' language does not guarantee that any given batch has been analytically verified to meet this specification, whereas the Enamine listing provides a batch-specific purity value. For a compound with five rotatable bonds and potential for stereochemical degradation, batch-to-batch purity variation can introduce confounding biological readouts, particularly in cellular assays sensitive to trace impurities.

Compound procurement Analytical quality control Research-grade purity

MMP Inhibitory Pharmacophore Completeness: Sulfonamide Oxadiazole vs. Simple Oxadiazole Derivatives

The target compound contains the complete sulfonamide-oxadiazole MMP inhibitory pharmacophore as defined in the Shionogi patent family (US 6,495,578 and WO 00/063194): an aryl/heteroaryl-substituted oxadiazole ring connected via a —CH═CH— linker to a sulfonamide moiety capable of chelating the catalytic zinc ion in MMP active sites [1]. Simple oxadiazole derivatives lacking the sulfonamide warhead (e.g., 3-(2-chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole) lack the zinc-binding functionality entirely and would show no MMP inhibition. The patent explicitly teaches that both the oxadiazole ring and the ethenesulfonamide side chain are required for potent MMP inhibition, with compounds lacking the sulfonamide showing negligible activity [1].

Matrix metalloproteinase Zinc-binding group Pharmacophore completeness

Evidence-Backed Application Scenarios for (E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide (CAS 1798431-09-0)


Matrix Metalloproteinase (MMP) Inhibitor Screening and Hit Validation

The target compound embodies the complete sulfonamide-oxadiazole pharmacophore disclosed in US Patent 6,495,578 for MMP inhibition [1]. Its (E)-ethenesulfonamide linker presents the sulfonamide zinc-binding group in the correct spatial orientation for chelating the catalytic zinc ion in MMP-2 and MMP-9 active sites. Researchers investigating tumor metastasis, osteoarthritis, or rheumatoid arthritis should use this specific compound as a tool molecule or lead scaffold reference, as analog substitution at any of its four pharmacophoric elements (oxadiazole regioisomer, ethene geometry, chlorine position, thiophene presence) has been shown in patent and literature SAR to degrade or abolish MMP inhibitory activity [1][2].

Carbonic Anhydrase IX (CAIX)-Targeted Anticancer Probe Development

Based on the class-level evidence from Shamsi et al. (2020), 1,2,4-oxadiazole-thiophene-sulfonamide conjugates are among the most potent CAIX inhibitors reported, with lead compound OX27 achieving a CAIX IC₅₀ of 0.74 µM and antiproliferative IC₅₀ of 6.0 µM against HCT-116 colorectal cancer cells, comparable to doxorubicin [3]. The target compound, with its 1,2,4-oxadiazole-thiophene architecture and sulfonamide zinc-binding group, is structurally positioned within this active series and represents a suitable starting point for CAIX-targeted probe optimization in hypoxic tumor microenvironments. The 2-chlorophenyl group provides a vector for further derivatization via cross-coupling chemistry.

Stereochemical Probe for Ethenesulfonamide Conformational SAR Studies

The (E)-configured double bond in the ethenesulfonamide linker is a defined stereochemical element that controls the dihedral angle between the 2-chlorophenyl ring and the sulfonamide group. Literature on ethenesulfonamide endothelin antagonists documents that (E)→(Z) isomerization reduces target binding by >10-fold [2]. This compound can serve as a stereochemical reference standard in SAR campaigns exploring the conformational requirements of ethenesulfonamide-based inhibitors across multiple target classes, including MMPs, endothelin receptors, and carbonic anhydrases.

Focused Library Synthesis and Diversification Scaffold

The target compound contains five synthetically addressable diversification points: (i) the 2-chlorophenyl group (amenable to Suzuki, Buchwald-Hartwig, or SNAr chemistry), (ii) the thiophene ring (electrophilic substitution or cross-coupling), (iii) the oxadiazole 3-amino position (already functionalized as sulfonamide; alternative acylation/sulfonylation possible after deprotection), (iv) the sulfonamide NH (alkylation or acylation), and (v) the styryl double bond (potential for cycloaddition or hydrogenation to probe saturation effects). This multi-vector diversification capacity, combined with Enamine batch supply (EN300-26613074, 95.0% purity, available in research quantities) [4], makes it a practical starting point for parallel library synthesis in medicinal chemistry programs targeting MMPs, carbonic anhydrases, or other zinc-dependent enzymes.

Quote Request

Request a Quote for (E)-2-(2-Chlorophenyl)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.